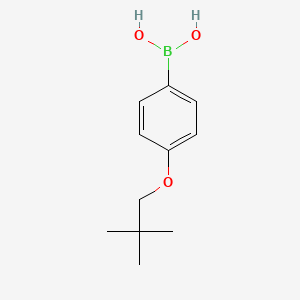

Ácido 4-(neopentiloxi)fenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Neopentyloxy)phenylboronic acid is a unique chemical compound with the empirical formula C11H17BO3 and a molecular weight of 208.06 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-(Neopentyloxy)phenylboronic acid is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital .Aplicaciones Científicas De Investigación

Aplicaciones de detección

Ácido 4-(neopentiloxi)fenilborónico: es ampliamente utilizado en aplicaciones de detección debido a su capacidad de interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro. Esta interacción es crucial para el desarrollo de ensayos homogéneos y sistemas de detección heterogéneos . El compuesto se puede utilizar en la interfaz del material de detección o dentro de la muestra a granel, lo que lo hace versátil para diversas tecnologías de detección.

Etiquetado biológico y manipulación de proteínas

La parte de ácido borónico de este compuesto permite una unión selectiva a biomoléculas que contienen dioles, lo cual es beneficioso para el etiquetado biológico. Se puede utilizar para manipular proteínas y modificarlas para fines de investigación específicos, como el seguimiento o la identificación de proteínas dentro de sistemas biológicos complejos .

Desarrollo terapéutico

Los ácidos borónicos, incluido el ácido 4-(neopentiloxi)fenilborónico, tienen aplicaciones potenciales en el desarrollo terapéutico. Su capacidad para formar enlaces covalentes reversibles con dioles se puede aprovechar para crear sistemas de administración de fármacos dirigidos, particularmente para la administración de fármacos a células o tejidos que expresan biomarcadores específicos que contienen dioles .

Tecnologías de separación

Este compuesto se puede utilizar en tecnologías de separación debido a sus propiedades de unión selectiva. Se puede incorporar en materiales utilizados para cromatografía o electroforesis, lo que ayuda a separar moléculas glicosiladas y otros compuestos que contienen dioles de mezclas complejas .

Aplicaciones diagnósticas

En el diagnóstico, el ácido 4-(neopentiloxi)fenilborónico se puede utilizar para desarrollar materiales que se unen selectivamente y detectan moléculas que contienen dioles. Esto es particularmente útil en la detección de ciertos carbohidratos o glicoproteínas que son biomarcadores para diversas enfermedades .

Ciencia de los materiales

El compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en la síntesis de polímeros orgánicos funcionalizados con ácido fenilborónico. Estos polímeros muestran una alta selectividad para las moléculas que contienen cis-diol, lo que los hace adecuados para el enriquecimiento de moléculas específicas en procesos de investigación e industriales .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-(Neopentyloxy)phenylboronic acid, like other boronic acids, has a unique ability to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . .

Mode of Action

Boronic acids, including phenylboronic acid, are known to interact with their targets through the formation of reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .

Biochemical Pathways

Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biochemical pathways .

Pharmacokinetics

The properties of boronic acids in general suggest that they may have good bioavailability due to their ability to form reversible covalent complexes with biological molecules .

Result of Action

Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biological structures and processes .

Action Environment

The action of 4-(Neopentyloxy)phenylboronic acid, like other boronic acids, is influenced by environmental factors such as pH . The formation and dissociation of the covalent complex between boronic acids and cis-diol-containing molecules are pH-dependent, suggesting that the action, efficacy, and stability of 4-(Neopentyloxy)phenylboronic acid may be influenced by the pH of its environment .

Análisis Bioquímico

Biochemical Properties

4-(Neopentyloxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible complexes with polyols, including sugars. This interaction is crucial for its application in analytical and therapeutic fields. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors for detecting biomolecules .

Cellular Effects

4-(Neopentyloxy)phenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with sugars and glycoproteins on the cell membrane can enhance its cellular uptake and influence cell function. Studies have demonstrated that phenylboronic acid derivatives, including 4-(Neopentyloxy)phenylboronic acid, can disrupt cellular processes in cultured tobacco cells, leading to cellular disruption .

Molecular Mechanism

The molecular mechanism of 4-(Neopentyloxy)phenylboronic acid involves its interaction with biomolecules at the molecular level. The boronic acid group can bind to diols and other nucleophiles, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The compound’s ability to form reversible complexes with polyols is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Neopentyloxy)phenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider. While specific data on the temporal effects of 4-(Neopentyloxy)phenylboronic acid are limited, it is known that phenylboronic acid derivatives can form reversible complexes with polyols, which may influence their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-(Neopentyloxy)phenylboronic acid can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. Studies on phenylboronic acid derivatives have shown that they can improve drug-loading efficiency and cell permeation ability, which may influence their dosage effects in animal models .

Metabolic Pathways

4-(Neopentyloxy)phenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form complexes with polyols can affect metabolic flux and metabolite levels. While specific data on the metabolic pathways of 4-(Neopentyloxy)phenylboronic acid are limited, it is known that phenylboronic acid derivatives can influence various metabolic processes .

Transport and Distribution

The transport and distribution of 4-(Neopentyloxy)phenylboronic acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form complexes with sugars and glycoproteins can influence its localization and accumulation within cells. This property is important for its potential therapeutic applications .

Subcellular Localization

4-(Neopentyloxy)phenylboronic acid’s subcellular localization is influenced by its ability to form complexes with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within cells .

Propiedades

IUPAC Name |

[4-(2,2-dimethylpropoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLAQNYVAYGYQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681723 |

Source

|

| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938443-38-0 |

Source

|

| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)

![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)

![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)

![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)